5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde
Overview
Description
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde is an organic compound with the molecular formula C15H15NO5S. This compound is notable for its unique structure, which includes a morpholine ring, a sulfonyl group, and a furan ring. It has gained significance in scientific research due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Morpholine-4-sulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride to form the morpholine-4-sulfonyl intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Introduction of the Furan Ring:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carboxylic acid.
Reduction: 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Morpholine: An organic compound with a similar morpholine ring structure.
Phenyl-furan Derivatives: Compounds with similar phenyl and furan ring structures.
Uniqueness
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde is unique due to the presence of both the morpholine-4-sulfonyl group and the furan-2-carbaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-(4-morpholin-4-ylsulfonylphenyl)furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c17-11-13-3-6-15(21-13)12-1-4-14(5-2-12)22(18,19)16-7-9-20-10-8-16/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXHAHWMAUFRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366427 | |
Record name | 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327106-59-2 | |
Record name | 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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